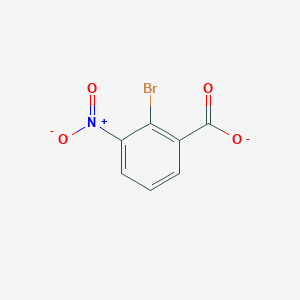

2-Bromo-3-nitrobenzoate

Descripción

Significance and Versatility in Organic Synthesis

The significance of 2-bromo-3-nitrobenzoate derivatives in organic synthesis stems from the distinct reactivity of their functional groups. The presence of both a bromine atom and a nitro group on the aromatic ring allows for a diverse range of chemical modifications, making these compounds versatile building blocks for more complex structures chemimpex.com. They are frequently employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes chemimpex.comchemimpex.com.

The bromine atom can be readily substituted through various cross-coupling reactions, a cornerstone of modern synthetic chemistry. For instance, methyl this compound can undergo palladium-catalyzed Buchwald-Hartwig amination to produce methyl 2-amino-3-nitrobenzoate, demonstrating a key transformation pathway for introducing nitrogen-containing functional groups . The nitro group, being a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but can also be reduced to an amino group, providing another point for molecular elaboration . This dual functionality allows chemists to perform sequential and regioselective modifications, which is crucial for the efficient construction of target molecules chemimpex.com.

Role as a Key Intermediate in Complex Molecule Construction

The utility of this compound is particularly evident in its role as a key intermediate for constructing complex heterocyclic scaffolds, which are prevalent in many biologically active compounds. A notable example is the use of 2-bromo-3-nitrobenzoic acid in the synthesis of 3-substituted 5-aminoisoquinolin-1-ones (5-AIQs). nih.govnus.edu.sg These molecules are potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme that has become an important target for drug design in various therapeutic areas nih.gov.

The synthesis begins with a tandem Hurtley coupling reaction of 2-bromo-3-nitrobenzoic acid with a β-diketone, which proceeds through a retro-Claisen acyl cleavage and subsequent cyclization to yield a 3-substituted 5-nitroisocoumarin intermediate nih.govnus.edu.sgcore.ac.uk. This isocoumarin (B1212949) is then converted into the corresponding 5-nitroisoquinolin-1-one, and a final reduction of the nitro group furnishes the target 3-substituted 5-aminoisoquinolin-1-one nus.edu.sg. This synthetic route underscores the strategic importance of 2-bromo-3-nitrobenzoic acid as a starting material for building intricate, high-value molecules that would be difficult to access otherwise rsc.orgrsc.org.

Overview of Advanced Research Themes and Methodological Approaches

Beyond its foundational role in organic synthesis, this compound and its derivatives are utilized in several advanced research themes. In materials science, these compounds are applied in the formulation of specialty polymers and coatings, where their unique chemical properties can enhance material durability and performance chemimpex.com.

In the field of medicinal chemistry and biochemical research, these intermediates are instrumental. As detailed previously, they are precursors to potent enzyme inhibitors like the 5-AIQ family of PARP-1 inhibitors chemimpex.comnih.gov. The development of such inhibitors is a major focus of research for creating new therapeutics. Research has also explored the use of related structures, like 2-bromo-3-nitrobenzaldehyde, as precursors for potential anticancer agents . Methodologically, the synthesis of these advanced molecules often relies on modern catalytic systems. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are frequently employed to modify the this compound core, highlighting the synergy between the substrate's design and contemporary catalytic methods .

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H3BrNO4- |

|---|---|

Peso molecular |

245.01 g/mol |

Nombre IUPAC |

2-bromo-3-nitrobenzoate |

InChI |

InChI=1S/C7H4BrNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)/p-1 |

Clave InChI |

WTDJEGSXLFHZPY-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for 2 Bromo 3 Nitrobenzoate and Its Derivatives

Direct Synthesis Routes to 2-Bromo-3-nitrobenzoic Acid

The preparation of 2-bromo-3-nitrobenzoic acid, a key precursor, can be achieved through several synthetic pathways. The most common methods involve the direct functionalization of a benzoic acid scaffold.

Regioselective Nitration of 2-Bromobenzoic Acid

The direct nitration of 2-bromobenzoic acid is a well-established method for synthesizing 2-bromo-3-nitrobenzoic acid. orgsyn.org This electrophilic aromatic substitution reaction, however, primarily yields the 2-bromo-5-nitrobenzoic acid isomer due to the directing effects of the bromo and carboxyl groups. orgsyn.org To obtain the desired 2,3-isomer, a fractional crystallization of the potassium salts from water is necessary to separate it from the major 2,5-isomer. orgsyn.org

The reaction typically involves treating 2-bromobenzoic acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. ontosight.ai The regioselectivity of this reaction is a significant challenge, often leading to a mixture of products that require careful purification.

Recent advancements in catalysis have explored methods to improve the regioselectivity of nitration. The use of zeolite catalysts, for instance, has shown promise in directing the nitro group to the para position in various substituted aromatic compounds, potentially offering a pathway to more selective nitration under milder conditions. google.comcardiff.ac.uk

Alternative Preparative Pathways

To circumvent the regioselectivity issues associated with direct nitration, alternative synthetic routes starting from different precursors have been developed.

From 3-Nitrophthalic Acid Precursors:

A notable alternative synthesis begins with 3-nitrophthalic acid. orgsyn.orgorgsyn.org This multi-step process involves:

Mercuration: 3-nitrophthalic acid is treated with mercuric acetate (B1210297) to form anhydro-2-hydroxymercuri-3-nitrobenzoic acid. orgsyn.org This reaction proceeds with high yields, typically between 82-90%. orgsyn.org

Bromination: The resulting mercury compound is then subjected to bromination. A solution of bromine and sodium bromide is added, leading to the formation of 2-bromo-3-nitrobenzoic acid. orgsyn.org

From 2-Amino-3-nitro-benzoic Acid Methyl Ester:

Another synthetic approach involves the derivatization of 2-amino-3-nitrobenzoic acid methyl ester. This pathway can be part of a larger synthetic scheme where the amino group is introduced and then subsequently replaced. For instance, a Sandmeyer-type reaction could potentially be employed to convert the amino group to a bromo group, although specific literature for this direct conversion to 2-bromo-3-nitrobenzoic acid is less common. The synthesis of the starting material, methyl 2-amino-3-nitrobenzoate, can be achieved by the esterification of 2-amino-3-nitrobenzoic acid with methyl iodide in the presence of a base like cesium carbonate, with reported yields around 82%. prepchem.com

Esterification Protocols for 2-Bromo-3-nitrobenzoate Derivatives

The carboxylic acid group of 2-bromo-3-nitrobenzoic acid can be readily esterified to produce a variety of derivatives with diverse applications.

General Esterification of 2-Bromo-3-nitrobenzoic Acid

Standard esterification methods, such as Fischer-Speier esterification, can be employed to synthesize simple alkyl esters like methyl and ethyl this compound. chemicalbook.com This typically involves refluxing the carboxylic acid with the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Synthesis of Substituted Esters

More complex esters can be synthesized for specific applications, often serving as key intermediates in multi-step syntheses.

Propargyl this compound:

This ester is synthesized by the reaction of 2-bromo-3-nitrobenzoic acid with propargyl bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. researchgate.net The resulting propargyl ester contains a terminal alkyne, a versatile functional group for further chemical transformations, such as click chemistry. researchgate.net

Methyl 2-(bromomethyl)-3-nitrobenzoate:

This derivative is not a direct esterification product of 2-bromo-3-nitrobenzoic acid but is synthesized from methyl 2-methyl-3-nitrobenzoate. biosynth.comorgsyn.org The synthesis involves a radical bromination of the methyl group at the 2-position. Common methods include:

Reaction with N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide or azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride or acetonitrile. prepchem.comgoogle.com

Reaction with bromine in carbon tetrachloride under irradiation with a flood lamp. orgsyn.org This method has been reported to yield the product in high purity (96.5%). orgsyn.org

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including lenalidomide. google.comguidechem.com

Process Optimization and Yield Enhancement Strategies in this compound Synthesis

Optimizing the synthesis of this compound and its derivatives is crucial for industrial applications to improve efficiency and reduce costs. Key strategies include:

Catalyst Selection: In nitration reactions, the choice of catalyst can significantly impact regioselectivity and yield. The exploration of solid acid catalysts like zeolites aims to improve the formation of the desired isomer and simplify product purification. google.comcardiff.ac.uk

Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and reagent stoichiometry is essential. For instance, in the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate, optimizing the amount of radical initiator and the reaction time can maximize the yield and minimize the formation of byproducts. google.com

Purification Techniques: Efficient purification methods are critical, especially when dealing with isomeric mixtures. Fractional crystallization has been a traditional method for separating 2-bromo-3-nitrobenzoic acid isomers. orgsyn.org For derivatives, chromatographic techniques are often employed to achieve high purity.

Alternative Reagents: The use of alternative reagents can enhance safety and efficiency. For example, using N-bromosuccinimide instead of liquid bromine for bromination offers better handling and selectivity. prepchem.comgoogle.com

Tandem Reactions: In some cases, multi-step sequences can be combined into a single pot or tandem reaction, reducing the number of workup and purification steps. For example, copper-mediated tandem cyanation-lactonization of a substituted bromo benzene (B151609) has been explored to synthesize complex heterocyclic structures. rsc.org

The table below summarizes the synthetic details for some of the key compounds discussed:

| Compound | Starting Material | Reagents and Conditions | Yield | Reference |

| 2-Bromo-3-nitrobenzoic Acid | 2-Bromobenzoic Acid | Nitric Acid, Sulfuric Acid; Separation via fractional crystallization | - | orgsyn.org |

| 2-Bromo-3-nitrobenzoic Acid | 3-Nitrophthalic Acid | 1. Mercuric acetate; 2. Bromine, Sodium Bromide | 53-61% | orgsyn.org |

| Methyl 2-amino-3-nitrobenzoate | 2-Amino-3-nitrobenzoic acid | Methyl iodide, Cesium carbonate, DMF | 82% | prepchem.com |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | Methyl 2-methyl-3-nitrobenzoate | Bromine, Dibenzoyl peroxide, CCl4, light irradiation | 96.5% | orgsyn.org |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide, AIBN, Acetonitrile | - | google.com |

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Nitrobenzoate

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-bromo-3-nitrobenzoate. This process involves the replacement of the bromine atom by a nucleophile and is significantly influenced by the electronic properties of the nitro group.

Displacement of the Bromine Atom by Nucleophiles

The bromine atom attached to the aromatic ring of this compound can be displaced by a variety of nucleophiles. smolecule.com This reaction typically proceeds through an addition-elimination mechanism, known as the SNAr pathway. stackexchange.commsu.edu In this two-step process, the nucleophile first attacks the carbon atom bonded to the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequently, the bromine atom is eliminated as a bromide ion, restoring the aromaticity of the ring.

The feasibility and rate of this substitution are dependent on the strength of the incoming nucleophile. Common nucleophiles that can be used to displace the bromine atom include:

Amines (to form N-arylated products)

Alkoxides (to form aryl ethers)

Thiolates (to form aryl thioethers)

This reactivity allows for the introduction of a wide range of functional groups, making this compound a valuable precursor for synthesizing diverse derivatives. smolecule.com

Influence of the Nitro Group on Aromatic Ring Activation

The presence of the electron-withdrawing nitro group is crucial for the facility of nucleophilic aromatic substitution reactions on this compound. smolecule.com Electron-withdrawing groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex formed during the reaction. stackexchange.commsu.edu

The activating effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group (the bromine atom), as this allows the negative charge of the intermediate to be delocalized onto the nitro group through resonance. stackexchange.commsu.eduechemi.com In this compound, the nitro group is in the meta position relative to the bromine. While this positioning prevents direct resonance delocalization of the negative charge onto the nitro group, the nitro group still activates the ring significantly through its strong inductive electron-withdrawing effect (-I effect). stackexchange.com This inductive effect enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to attack by nucleophiles. smolecule.comstackexchange.com Therefore, the nitro group facilitates the displacement of the bromine atom, albeit less strongly than if it were in the ortho or para position.

Table 1: Influence of Nitro Group Position on Reactivity in Nucleophilic Aromatic Substitution

| Position of Nitro Group | Activating Effect | Mechanism of Stabilization | Relative Reactivity |

|---|---|---|---|

| Ortho/Para | Strong | Resonance and Inductive | High |

| Meta | Moderate | Inductive Only | Moderate |

| None | Very Weak | None | Low |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful and versatile alternative for functionalizing this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds under conditions often milder than traditional SNAr reactions.

Applications in Palladium-Mediated Coupling Processes

Palladium catalysts are widely employed to mediate cross-coupling reactions involving aryl halides like this compound. smolecule.com These reactions have become fundamental tools in modern organic synthesis. For instance, derivatives of this compound can participate in Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond, yielding 2-amino-3-nitrobenzoate derivatives.

Another significant application is the Barluenga cross-coupling reaction, which has been used with various 2-bromonitrobenzenes. nih.gov This process involves the palladium-catalyzed coupling of the aryl halide with a p-tosylhydrazone, followed by a subsequent reductive cyclization to produce substituted indoles. nih.gov Furthermore, palladium-catalyzed reactions are used in the synthesis of functionalized indoles through the reductive N-heteroannulation of 2-nitrostyrenes, which can be prepared from related starting materials. orgsyn.org These palladium-mediated transformations highlight the utility of the bromo-nitroaromatic scaffold in constructing complex heterocyclic systems.

Table 2: Examples of Palladium-Mediated Reactions with Bromo-Nitroaromatic Compounds

| Reaction Name | Bond Formed | Key Reagents | Catalyst System (Example) |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Amine, Base | Pd catalyst, Ligand |

| Barluenga Cross-Coupling | C-C | p-Tosylhydrazone, Base | PdCl₂(PPh₃)₂ |

| Suzuki-Miyaura Coupling | C-C | Boronic Acid, Base | Pd catalyst, Ligand |

| Reductive N-Heteroannulation | C-N | Carbon Monoxide | Palladium Acetate (B1210297), Triphenylphosphine |

Exploration of Other Catalytic Systems for Carbon-Carbon and Carbon-Heteroatom Bond Formation

While palladium catalysts are prevalent, other transition metals have been explored for cross-coupling reactions involving nitroarenes. rhhz.netresearchgate.net These alternative systems can offer different reactivity, selectivity, or functional group tolerance. For example, rhodium complexes have been shown to catalyze the denitrative C–O bond formation between nitroarenes and arylboronic acids, though this involves cleavage of the C-NO₂ bond rather than the C-Br bond. acs.org

More directly relevant to the functionalization of this compound are catalytic systems that activate the C-Br bond. Research into various transition metals like nickel, copper, and iron continues to expand the toolkit for aryl halide coupling. rhhz.net Beyond transition metals, main-group element-catalyzed reactions have emerged as a novel strategy. A notable example is the use of an organophosphorus catalyst to drive the reductive intermolecular C-N coupling of nitroarenes with boronic acids. mit.edu This approach offers complementary chemoselectivity compared to transition metal methods and tolerates halide substituents, demonstrating the potential for innovative catalytic systems in the functionalization of molecules like this compound. mit.edu

Functional Group Interconversions

Functional group interconversion (FGI) refers to the transformation of one functional group into another, and it represents a third major pathway for the chemical modification of this compound. imperial.ac.uk The primary sites for FGI on this molecule are the nitro group and the benzoate (B1203000) ester.

The nitro group is readily reduced to an amino group (-NH₂) under various reaction conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using chemical reductants. smolecule.com This transformation is highly significant as it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the electronic properties of the aromatic ring. The resulting aminobenzoate can then serve as a precursor for a wide array of subsequent reactions, including diazotization and further heterocycle synthesis.

The benzoate ester functionality can also be modified. Standard procedures like acid- or base-catalyzed hydrolysis will convert the ester back to the corresponding carboxylic acid (2-bromo-3-nitrobenzoic acid). This carboxylic acid can then be converted into other derivatives, such as amides or different esters, via standard condensation reactions. These interconversions add another layer of versatility to the synthetic applications of this compound.

Carboxylic Acid Functional Group Transformations (e.g., formation of acid chlorides, amides)

The carboxylic acid group of 2-bromo-3-nitrobenzoic acid is a key site for transformations, allowing for the synthesis of various derivatives such as acid chlorides and amides.

Formation of Acid Chlorides: 2-Bromo-3-nitrobenzoic acid can be readily converted to its corresponding acid chloride, 2-bromo-3-nitrobenzoyl chloride. This transformation is a critical step for subsequent reactions, such as amide formation, as it activates the carboxyl group. A common method for this conversion involves heating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comorgsyn.org For instance, heating 2-nitrobenzoic acid with thionyl chloride under reflux effectively yields the acid chloride. prepchem.com This highly reactive intermediate is typically used immediately in the next synthetic step without extensive purification. prepchem.com

Formation of Amides: Amides of 2-bromo-3-nitrobenzoic acid are synthesized either from the carboxylic acid directly using coupling agents or via the intermediate acid chloride. The reaction of 2-bromo-3-nitrobenzoyl chloride with a primary or secondary amine, often in the presence of a base like triethylamine to neutralize the HCl byproduct, yields the corresponding amide. prepchem.comgoogle.com Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using dehydrating agents like dicyclohexylcarbodiimide (DCC). google.comyoutube.com These amidation reactions are fundamental in medicinal chemistry for constructing complex molecules. nih.gov

| Transformation | Reagent(s) | Product | Reference(s) |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 2-Bromo-3-nitrobenzoyl chloride | prepchem.com |

| Amide Formation | 1. SOCl₂ 2. Amine, Triethylamine | N-substituted-2-bromo-3-nitrobenzamide | prepchem.comgoogle.com |

| Amide Formation | Amine, Dicyclohexylcarbodiimide (DCC) | N-substituted-2-bromo-3-nitrobenzamide | google.comyoutube.com |

Nitro Group Reductions and Derivatizations

The nitro group on the this compound scaffold is a versatile functional handle that can be readily reduced to an amino group, providing a pathway for further derivatization. This transformation from a strongly electron-deactivating group to a strongly electron-donating group dramatically alters the chemical properties of the aromatic ring. masterorganicchemistry.com

The reduction of aromatic nitro compounds to primary amines (anilines) is a well-established process in organic synthesis and can be accomplished through various methods. wikipedia.org

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under an atmosphere of hydrogen gas. wikipedia.orggoogle.comcommonorganicchemistry.com Catalytic hydrogenation is widely used on an industrial scale for the reduction of nitroaromatics. wikipedia.org For example, the nitro group in 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a related compound, is effectively reduced using 10% Pd/C under hydrogen pressure. google.com

Metal-Acid Systems: Another classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comwikipedia.org These conditions provide a mild and effective way to reduce nitro groups to amines, often with good tolerance for other functional groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is also a frequently used reagent for this purpose. wikipedia.org

The resulting 2-bromo-3-aminobenzoate derivative opens up numerous possibilities for further functionalization, such as diazotization reactions or palladium-catalyzed cross-coupling reactions.

| Reaction | Reagent(s)/Catalyst | Product | Reference(s) |

| Nitro Reduction | H₂, Palladium on carbon (Pd/C) | 2-Bromo-3-aminobenzoate | wikipedia.orggoogle.comcommonorganicchemistry.com |

| Nitro Reduction | H₂, Raney Nickel | 2-Bromo-3-aminobenzoate | wikipedia.orgcommonorganicchemistry.com |

| Nitro Reduction | Iron (Fe) in acidic media (e.g., HCl, Acetic Acid) | 2-Bromo-3-aminobenzoate | masterorganicchemistry.comwikipedia.org |

| Nitro Reduction | Tin(II) Chloride (SnCl₂) | 2-Bromo-3-aminobenzoate | wikipedia.org |

Reactions Involving the Ester Moiety (e.g., transesterification, hydrolysis)

When this compound is in its ester form, such as methyl this compound, the ester group itself can undergo characteristic reactions, primarily hydrolysis and transesterification. smolecule.comchemicalbook.com

Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer-Speier esterification. libretexts.org The ester is heated with a large excess of water in the presence of a strong acid catalyst. The reaction is reversible and typically does not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction is irreversible and goes to completion, forming the carboxylate salt and the corresponding alcohol. libretexts.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid, 2-bromo-3-nitrobenzoic acid.

Transesterification: Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. For example, methyl this compound could be converted to ethyl this compound by reacting it with an excess of ethanol in the presence of an acid catalyst. This reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing the displaced alcohol (in this case, methanol).

These reactions of the ester moiety are crucial for modifying the properties of the molecule or for deprotection strategies in a multi-step synthesis.

| Reaction | Condition(s) | Products | Reference(s) |

| Acid-Catalyzed Hydrolysis | Excess H₂O, Strong acid catalyst (e.g., H₂SO₄), Heat | 2-Bromo-3-nitrobenzoic acid + Alcohol | libretexts.org |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous base (e.g., NaOH), Heat | This compound salt + Alcohol | libretexts.org |

| Transesterification | New alcohol (R'-OH), Acid or Base catalyst | New this compound ester + Original alcohol | smolecule.com |

Advanced Structural Elucidation and Solid State Analysis of 2 Bromo 3 Nitrobenzoate Compounds

X-ray Crystallography

Single Crystal Structure Determination of 2-Bromo-3-nitrobenzoate Derivatives

The precise solid-state structures of several this compound derivatives have been determined using single-crystal X-ray diffraction.

Methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate: This novel halogen-substituted hydrazine (B178648) derivative, with the chemical formula C₁₆H₁₄BrN₃O₅, has been synthesized and its structure elucidated. datapdf.comeurjchem.com The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The central backbone of the molecule adopts an all-trans configuration, resulting in an extended, nearly planar conformation. datapdf.com The dihedral angle between the 5-bromo-2-methoxyphenyl ring and the nitrophenyl ring is a mere 4.4(3)°. datapdf.comrsc.org

Propargyl this compound: Crystals of propargyl this compound are monoclinic, belonging to the space group P2₁, with two molecules per unit cell. researchgate.net The structure was resolved with a final R-factor of 6.5% over 951 independent reflections. researchgate.net

Table 1: Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate | C₁₆H₁₄BrN₃O₅ | Monoclinic | P2₁/c | N/A | N/A | N/A | N/A | datapdf.comresearchgate.net |

| Propargyl this compound | N/A | Monoclinic | P2₁ | 4.07 | 17.99 | 7.24 | 91° 30' | researchgate.net |

N/A: Data not available in the searched literature.

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal is directed by a network of non-covalent interactions, which are crucial for the stability of the crystalline lattice.

In the crystal structure of methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate , a variety of intermolecular forces are observed. The molecules are linked by intermolecular C—H⋯O hydrogen bonds, which form R₂¹(10) graph-set motifs. datapdf.comrsc.org Intramolecularly, N—H⋯O and C—H⋯N interactions create S(6) and S(5) graph-set motifs, respectively. datapdf.com Furthermore, the crystal packing is stabilized by nearly face-to-face π-π stacking interactions between the nitrophenyl and the 5-bromo-2-methoxyphenyl rings, with a centroid-centroid distance of 3.6121(5) Å and a slippage of 1.115 Å. datapdf.comrsc.org

For propargyl this compound , the crystal structure reveals the presence of specific weak intermolecular interactions. Notably, an ethynyl (B1212043)–H⋯O hydrogen bond is present. rsc.orgkisti.re.kr Additionally, interactions between the bromine atom and the alkyne group (C-Br⋯C≡C) have been reported, which are significant in directing the molecular assembly. datapdf.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal.

This analysis was performed for methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate to explore the contributions of different intermolecular contacts. datapdf.comresearchgate.net The analysis provides a graphical representation of intermolecular closeness and allows for the decomposition of the crystal contacts into specific atom···atom pairs. The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each interaction type to the total surface area.

A Hirshfeld surface analysis for propargyl this compound was not found in the reviewed scientific literature.

Spectroscopic Investigations for Molecular Structure Confirmation and Vibrational Analysis

Spectroscopic techniques are indispensable for confirming molecular structures proposed by X-ray crystallography and for analyzing the vibrational modes of the molecules.

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy)

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Specific ¹H NMR and ¹³C NMR spectral data for methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate and propargyl this compound are not available in the searched literature. However, analysis of related compounds provides insight into the expected chemical shifts.

For benzoate (B1203000) esters, the protons on the aromatic ring typically resonate in the downfield region of the ¹H NMR spectrum, with their exact chemical shifts and splitting patterns being influenced by the substitution pattern. The electron-withdrawing nature of the nitro and bromo groups in 2-bromo-3-nitrobenzoates would lead to a general deshielding of the aromatic protons. rsc.org In ¹³C NMR spectra, the carbonyl carbon of the ester group is expected to appear significantly downfield, typically around 165 ppm. The chemical shifts of the aromatic carbons are also diagnostic of the substitution pattern.

Computational and Theoretical Chemistry Studies on 2 Bromo 3 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Methodologies like Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For a molecule like 2-Bromo-3-nitrobenzoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry and electronic structure.

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms. The presence of the bulky bromine atom and the nitro group ortho and meta to the carboxylate group, respectively, will induce steric strain and electronic effects that influence the planarity of the benzene (B151609) ring and the orientation of the substituents. It is expected that the nitro and carboxylate groups may be slightly twisted out of the plane of the benzene ring to minimize steric hindrance.

DFT calculations also provide insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carboxylate groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the benzene ring. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity of the molecule. A smaller energy gap suggests higher reactivity.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Molecules

| Parameter | Predicted Value Range |

| C-Br Bond Length | 1.88 - 1.92 Å |

| C-N Bond Length | 1.45 - 1.49 Å |

| N-O Bond Lengths | 1.21 - 1.25 Å |

| C=O Bond Length | 1.20 - 1.23 Å |

| C-O Bond Length | 1.33 - 1.37 Å |

| O-N-O Bond Angle | 123 - 126° |

| C-C-N-O Dihedral Angle | 10 - 30° |

Note: These are estimated values based on typical DFT results for similar substituted nitrobenzenes and may vary depending on the specific functional and basis set used.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for calculating molecular properties. These methods are often more computationally expensive but can offer higher accuracy for certain properties.

For this compound, ab initio calculations would be valuable for predicting spectroscopic parameters. For instance, vibrational frequencies calculated using these methods can be correlated with experimental data from infrared (IR) and Raman spectroscopy to assign the vibrational modes of the molecule. Theoretical predictions of NMR chemical shifts are also a powerful application of ab initio methods, aiding in the interpretation of experimental NMR spectra.

Furthermore, ab initio calculations can be used to determine various molecular properties, including dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's response to external electric fields and its potential applications in nonlinear optics.

Table 2: Predicted Spectroscopic and Molecular Properties of this compound using Ab Initio Methods

| Property | Predicted Outcome |

| Vibrational Frequencies | Distinct peaks for C=O stretch, NO₂ symmetric and asymmetric stretches, and C-Br stretch. |

| ¹³C NMR Chemical Shifts | Downfield shifts for carbons attached to the electron-withdrawing nitro, bromo, and carboxylate groups. |

| Dipole Moment | A significant dipole moment is expected due to the presence of polar C-Br, C-NO₂, and C=O bonds. |

| Polarizability | Anisotropic polarizability is expected due to the planar nature of the benzene ring. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational flexibility of molecules.

The presence of the ester group in this compound allows for rotational isomerism around the C(aryl)-C(ester) bond. A conformational analysis would reveal the most stable orientations of the ester group relative to the benzene ring. A potential energy surface scan, performed by systematically rotating the dihedral angle of the ester group, would identify the energy minima corresponding to stable conformers and the energy barriers between them.

Based on studies of similar methyl benzoates, it is likely that two main planar conformers exist: one where the C=O bond is syn-periplanar to the C-Br bond and another where it is anti-periplanar. The relative energies of these conformers will be influenced by a combination of steric and electronic effects.

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various reaction pathways, such as nucleophilic aromatic substitution at the bromine-bearing carbon. The electron-withdrawing nitro group is expected to activate the ring towards such reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction mechanism and its kinetics. For example, in a nucleophilic substitution reaction, calculations would determine whether the reaction proceeds through a concerted mechanism or a two-step Meisenheimer complex intermediate. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Intermolecular Interaction Energy Frameworks

In the solid state, the arrangement of this compound molecules is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and material properties.

The analysis of intermolecular interactions can be performed using methods like Hirshfeld surface analysis and the calculation of interaction energy frameworks. These analyses would likely reveal the presence of various non-covalent interactions, including:

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the nitro or carboxylate groups of neighboring molecules.

π-π stacking: The aromatic rings can stack on top of each other, stabilized by van der Waals forces.

C-H···O hydrogen bonds: The hydrogen atoms of the benzene ring can form weak hydrogen bonds with the oxygen atoms of the nitro and carboxylate groups.

Energy framework diagrams visualize the strength and directionality of these interactions within the crystal lattice, providing a quantitative understanding of the forces that hold the crystal together.

Quantification and Visualization of Non-Covalent Interactions

Non-covalent interactions play a crucial role in the solid-state architecture of molecular crystals. In the case of propargyl this compound, a key derivative, studies have identified specific intermolecular forces that dictate its crystal lattice.

One of the most significant non-covalent interactions identified is the C−H···O hydrogen bond. This particular interaction occurs between the ethynyl (B1212043) hydrogen atom of one molecule and a carbonyl oxygen atom of a neighboring molecule. The presence and nature of these weak hydrogen bonds are critical in stabilizing the crystal structure. Computational tools such as Hirshfeld surface analysis are often used to visualize and quantify these interactions, mapping out the regions of close contact between molecules. While specific quantitative analyses for this compound esters are not extensively detailed in available literature, the principles of such analyses allow for the delineation of donor and acceptor atoms and the assessment of the relative strength of these interactions.

Table 1: Key Non-Covalent Interactions in Propargyl this compound

| Interaction Type | Donor Atom | Acceptor Atom | Intermolecular Distance (Å) |

| Hydrogen Bond | Ethynyl C-H | Carbonyl O | 3.39 |

Note: Data is based on crystallographic studies of propargyl this compound.

Correlation with Experimental Crystallographic Data

Computational models are validated and refined by comparing them with high-resolution experimental data, primarily from single-crystal X-ray diffraction. For propargyl this compound, X-ray crystallography has provided precise atomic coordinates and unit cell dimensions, which serve as a benchmark for theoretical calculations.

The crystal structure of propargyl this compound has been determined to be monoclinic. The experimentally determined intermolecular distance for the C−H···O hydrogen bond is 3.39 Å. Theoretical calculations based on these crystal structures can then be used to compute interaction energies and electronic properties, providing a more profound understanding of the bonding environment than is available from experimental data alone. The agreement between computationally predicted geometries and experimental crystallographic data lends confidence to the theoretical models used.

Table 2: Crystallographic Data for Propargyl this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 4.07 |

| b (Å) | 17.99 |

| c (Å) | 7.24 |

| β (°) | 91° 30′ |

Source: Data from X-ray diffraction studies.

Computational Descriptors and Reactivity Indices

To predict the chemical reactivity and kinetic stability of this compound, computational chemists rely on a variety of descriptors derived from the electronic structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive.

For derivatives like methyl this compound, DFT calculations are used to determine these orbital energies. While specific values for this compound are not prominently available, analysis of similar substituted nitroaromatics indicates that the electron-withdrawing nature of the nitro and bromo groups significantly lowers the energy of the LUMO, making the molecule a good electron acceptor.

Table 3: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region most likely to donate electrons |

| LUMO | Lowest Unoccupied Molecular Orbital | Region most likely to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Index of chemical stability and reactivity |

Evaluation of Global and Local Reactivity Descriptors (e.g., Electrophilicity Index)

Local reactivity descriptors, such as Fukui functions, identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. This allows for the prediction of regioselectivity in chemical reactions.

Table 4: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to act as an electrophile |

Natural Bond Orbital (NBO) and Nucleus-Independent Chemical Shifts (NICS) Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of the bonds between atoms. For this compound, NBO analysis would quantify the delocalization of electron density from the benzene ring to the electron-withdrawing nitro group, a key factor in its reactivity.

Nucleus-Independent Chemical Shifts (NICS) analysis is a computational method used to assess the aromaticity of a cyclic system. By calculating the magnetic shielding at the center of the benzene ring, a NICS value is obtained. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. For this compound, NICS calculations would confirm the aromatic nature of the benzene ring, although the substituents would influence the degree of aromaticity compared to unsubstituted benzene.

Applications of 2 Bromo 3 Nitrobenzoate in Specialized Chemical Synthesis

Precursor in Organic Synthesis of Complex Molecules

The strategic placement of the bromo and nitro functional groups on the benzoate (B1203000) frame makes it a pivotal precursor in multi-step organic syntheses. These groups can be selectively targeted in various reactions; for instance, the bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways for further derivatization. innospk.com This dual reactivity is essential for constructing intricate molecular architectures. innospk.com

2-Bromo-3-nitrobenzoate derivatives are crucial starting materials in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is its role in the production of Lenalidomide, an important anticancer drug used to treat multiple myeloma. nbinno.com The synthesis involves a key intermediate, methyl 2-(bromomethyl)-3-nitrobenzoate, which is synthesized from methyl 2-methyl-3-nitrobenzoate. This intermediate is then reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form the nitro-precursor of Lenalidomide. orgsyn.orggoogle.com The final step involves the reduction of the nitro group to an amino group to yield the final drug molecule. google.com

The general synthetic pathway highlights the importance of the bromo-nitro substitution pattern in facilitating the construction of the complex isoindolinone core of the drug. orgsyn.orggoogle.com

Table 1: Key Steps in Lenalidomide Synthesis Involving a this compound Derivative

| Step | Starting Material | Key Reagent(s) | Intermediate Product | Purpose |

| 1 | Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin | Methyl 2-(bromomethyl)-3-nitrobenzoate | Side-chain bromination to create a reactive site. orgsyn.orggoogle.com |

| 2 | Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione hydrochloride, Triethylamine | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | Condensation and cyclization to form the core structure. orgsyn.orggoogle.com |

| 3 | 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione | 10% Pd/C, H₂ | Lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) | Reduction of the nitro group to the essential amino group. google.com |

Additionally, 2-bromo-3-nitrobenzoic acid and its esters are identified as intermediates in the synthesis of various compounds with potential anti-inflammatory and analgesic properties. chemimpex.com

In the agrochemical sector, 2-bromo-3-nitrobenzoic acid serves as a key building block for formulating more effective herbicides and pesticides. chemimpex.com The presence of the bromo and nitro groups can enhance the biological activity and efficacy of the final agrochemical product. chemimpex.com Nitroaromatic compounds, in general, are foundational materials for the production of a wide array of pesticides, including herbicides, insecticides, and fungicides. The reactivity of the this compound structure allows for its incorporation into larger, more complex molecules designed to target specific biological pathways in pests or weeds. chemimpex.com While specific commercial pesticides derived directly from this compound are not extensively detailed in readily available literature, its role as a versatile intermediate is well-established in agrochemical research. chemimpex.cominnospk.com

The chemical structure of 2-bromo-3-nitrobenzoic acid is well-suited for the synthesis of various heterocyclic systems. It is explicitly used as a starting material in the preparation of 3-substituted 5-nitroisocoumarins. Isocoumarins are an important class of lactones that exhibit a range of biological activities and are valuable scaffolds in medicinal chemistry.

Furthermore, derivatives of the this compound core can be used to synthesize other complex heterocycles. For example, 2-bromo-3-nitrobenzyl alcohol (the reduced form of the corresponding benzoic acid) undergoes an aromatic nucleophilic substitution reaction with sodium diselenide (Na₂Se₂) to afford the selenium-containing heterocycle 7-nitro-1,2-benzisoselenole(3H). researchgate.net This demonstrates how the reactive sites on the ring can be manipulated to facilitate cyclization and the introduction of different heteroatoms. researchgate.net

2-Bromo-3-nitrobenzoic acid can be converted into the corresponding aldehyde, 2-bromo-3-nitrobenzaldehyde. This transformation is a critical step in organic synthesis as it converts a carboxylic acid functional group into a highly versatile aldehyde group, which can then participate in numerous other reactions (e.g., Wittig reactions, reductive amination).

The synthesis of the related isomer, 3-bromo-2-nitrobenzaldehyde, provides a clear example of this type of transformation. In a patented process, 3-bromo-2-nitrobenzoic acid is used as an intermediate. google.com The benzoic acid is first reduced to 3-bromo-2-nitrobenzyl alcohol using a reducing agent like borane (B79455) tetrahydrofuran. google.com The resulting benzyl (B1604629) alcohol is then oxidized using an oxidizing agent such as manganese dioxide to yield the final product, 3-bromo-2-nitrobenzaldehyde. google.com This two-step reduction-oxidation sequence is a standard method for converting benzoic acids to their corresponding benzaldehydes.

Table 2: General Transformation from Benzoic Acid to Benzaldehyde

| Step | Starting Material | Reagent | Product | Transformation |

| 1 | 3-Bromo-2-nitrobenzoic acid | Borane tetrahydrofuran | 3-Bromo-2-nitrobenzyl alcohol | Reduction of carboxylic acid to alcohol. google.com |

| 2 | 3-Bromo-2-nitrobenzyl alcohol | Manganese dioxide | 3-Bromo-2-nitrobenzaldehyde | Oxidation of alcohol to aldehyde. google.com |

Contributions to Material Science and Specialty Chemicals

While the primary applications of this compound are in the synthesis of fine chemicals like pharmaceuticals and agrochemicals, it also has applications in the field of material science. chemimpex.com

2-Bromo-3-nitrobenzoic acid and its derivatives are utilized in the formulation of specialty materials, including novel polymers and coatings. chemimpex.com The incorporation of this compound into material structures can enhance specific properties such as durability and resistance to environmental factors. chemimpex.com The functional groups present on the molecule can serve as sites for polymerization or as reactive handles for grafting onto existing polymer backbones. However, specific examples of polymers or coating formulations derived from this compound as a monomer are not detailed in publicly available research, which focuses more on its utility as a building block for discrete, small molecules.

Formulation of Advanced Specialty Chemical Products

Methyl this compound, an ester derivative of 2-bromo-3-nitrobenzoic acid, serves as a key component in the formulation of specialized materials. chemimpex.com Its incorporation into polymers and coatings is a notable application in material science. chemimpex.com The unique molecular structure, featuring both a bromine atom and a nitro group, allows it to act as a building block that can enhance the physical and chemical properties of the final products. chemimpex.com

When used in the formulation of these specialty materials, it contributes to improved characteristics such as durability and increased resistance to environmental factors. chemimpex.com The stability of the compound and its compatibility under various reaction conditions make it a valuable additive for chemists aiming to create advanced materials with specific performance criteria. chemimpex.com Its properties facilitate the enhancement of reaction efficiencies during the manufacturing of these specialty chemicals. chemimpex.com

The table below summarizes the role of Methyl this compound in specialty product formulation.

| Specialty Product Category | Role of Methyl this compound | Resulting Enhanced Properties | Reference |

|---|---|---|---|

| Polymers | Formulation component / Additive | Durability, Environmental Resistance | chemimpex.com |

| Coatings | Formulation component / Additive | Durability, Environmental Resistance | chemimpex.com |

Utility in Analytical Chemistry Method Development

While this compound and its derivatives are important synthetic intermediates, their utility as a primary tool or reagent in the development of analytical chemistry methods is not widely documented in scientific literature. Typically, in analytical contexts, such compounds are the analytes of interest (e.g., as impurities or reaction intermediates) rather than active components of the detection method itself. The development of analytical methods often focuses on the accurate detection and quantification of these nitroaromatic compounds, not their use in detecting other substances. rsc.org

General strategies for enhancing the detectability of nitroaromatic compounds often involve chemical derivatization to introduce a more easily ionizable group, for example, by reducing the nitro group to an arylamine. rsc.org This approach, however, treats the nitroaromatic compound as the target of the analysis.

Based on available research, the specific application of this compound as a derivatizing agent or other type of reagent for the express purpose of detecting and quantifying other compounds has not been established as a common practice. Derivatization in analytical chemistry is a technique used to modify an analyte to improve its separation or detection characteristics. ddtjournal.commdpi-res.com Reagents are chosen for their ability to react specifically with a functional group on a target analyte to yield a product with enhanced ultraviolet (UV) absorbance, fluorescence, or mass spectrometric response. ddtjournal.com There is no significant evidence in the provided search results to suggest that this compound is employed in this capacity for the analysis of other compounds.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-bromo-3-nitrobenzoate and its derivatives has traditionally relied on classical nitration and halogenation reactions, which can involve harsh conditions and generate significant waste. Current research is actively pursuing more environmentally benign and efficient synthetic strategies.

Green chemistry principles are at the forefront of these efforts, with a focus on reducing the environmental impact of chemical processes. nih.gov For reactions involving precursors like this compound, such as Ullmann-type coupling reactions to form biaryl compounds, greener methodologies are being explored. researchgate.netsci-hub.se These include the use of recyclable heterogeneous catalysts, microwave and ultrasound-assisted synthesis, and the use of more environmentally friendly solvents like water or biorenewable options. researchgate.netdntb.gov.uascilit.com The development of ligand-free and additive-free conditions further enhances the sustainability of these transformations. nih.gov

Flow chemistry is emerging as a powerful technology for the synthesis of nitroaromatic compounds and their subsequent reduction. beilstein-journals.orgacs.orgeuropa.eu This approach offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. europa.euewadirect.com The reduction of nitroarenes to anilines, a key transformation for derivatives of this compound, can be performed with higher efficiency and safety in continuous-flow systems. beilstein-journals.orgnih.gov

Furthermore, the fields of photocatalysis and biocatalysis offer promising avenues for the sustainable synthesis of substituted benzoates. Photocatalysis, which utilizes light to drive chemical reactions, presents a green alternative for constructing complex molecules. dntb.gov.ua Biocatalysis, employing enzymes for chemical transformations, can lead to highly selective and efficient syntheses under mild conditions, as demonstrated in the enzymatic synthesis of methyl benzoate (B1203000). nih.gov The application of these technologies to the synthesis of this compound could significantly improve its environmental footprint.

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Green Chemistry | Reduced waste, use of renewable resources, milder reaction conditions | Recyclable catalysts, microwave/ultrasound assistance, green solvents nih.govresearchgate.netsci-hub.sedntb.gov.uascilit.com |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability, automation | Continuous-flow nitration and reduction of nitroaromatics beilstein-journals.orgacs.orgeuropa.euewadirect.comnih.gov |

| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways | Construction of N-heterocyclic compounds from activated alkenes/alkynes dntb.gov.ua |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzymatic synthesis of benzoate esters nih.gov |

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of this compound is largely dictated by its three functional groups. The bromo substituent is a versatile handle for cross-coupling reactions, the nitro group can be readily reduced to an amine, and the benzoate ester can be hydrolyzed or otherwise modified. While its use in Ullmann couplings is established, there is ongoing exploration into its participation in other modern catalytic reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and bromo-aromatic compounds are common substrates. nih.govnih.govmdpi.com Research into novel palladium-catalyzed reactions of bromo-nitrobenzoates could lead to the development of new synthetic methodologies for a wide range of complex molecules. nih.gov This includes exploring its utility in Heck, Suzuki, and other cross-coupling reactions to form C-C and C-N bonds. mdpi.comresearchgate.net The development of new ligands and catalytic systems continues to expand the scope and efficiency of these transformations. mdpi.com

The reduction of the nitro group to an amine is a pivotal transformation, opening up a vast chemical space for further functionalization. innoget.comnih.govrsc.org The resulting 2-bromo-3-aminobenzoate is a valuable precursor for the synthesis of heterocycles, such as benzimidazoles and benzothiazoles. bohrium.com Research into selective and efficient reduction methods, particularly those that are compatible with other functional groups, is an active area of investigation. innoget.commdpi.com

While this compound itself is primarily a building block, its derivatives hold potential for catalytic applications. For instance, metal complexes incorporating ligands derived from this scaffold could exhibit interesting catalytic properties. The unique electronic and steric environment provided by the substituents could influence the activity and selectivity of a metal center.

| Reaction Type | Potential Products/Applications | Emerging Research Focus |

| Palladium-Catalyzed Cross-Coupling | Biaryls, functionalized aromatics, pharmaceutical intermediates | Novel ligands, expanded reaction scope (e.g., Suzuki, Heck), green conditions nih.govnih.govmdpi.comresearchgate.net |

| Nitro Group Reduction | Anilines, precursors for heterocycles (e.g., benzimidazoles) | Selective and efficient reduction methods, catalytic transfer hydrogenation innoget.comrsc.orgbohrium.commdpi.com |

| Derivatives in Catalysis | Novel ligands for metal complexes | Design and synthesis of ligands with unique electronic and steric properties |

Integration of Advanced Computational Approaches for Predictive Synthesis

The optimization of synthetic routes and the prediction of chemical reactivity are increasingly being guided by computational chemistry. For a molecule like this compound, computational tools can provide valuable insights into its electronic structure, reaction mechanisms, and potential for new applications.

Machine learning (ML) is rapidly becoming an indispensable tool for reaction optimization and prediction. beilstein-journals.orgrsc.orgnih.gov By training algorithms on large datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal reaction conditions (such as solvent, catalyst, and temperature), and even propose novel synthetic pathways. beilstein-journals.orgnih.govacs.orgduke.edu This data-driven approach can significantly accelerate the discovery of efficient and sustainable synthetic routes for compounds like this compound. policyrj.com

Density Functional Theory (DFT) calculations are being employed to gain a deeper understanding of the electronic properties and reactivity of nitroaromatic compounds. nih.gov These calculations can provide insights into reaction mechanisms, transition state energies, and the influence of substituents on reactivity. nih.govicm.edu.pl For instance, DFT can be used to predict the most likely sites for nucleophilic or electrophilic attack on the this compound scaffold, thereby guiding the design of new reactions. rsc.orgrsc.org Computational methods can also be used to predict the metabolic fate of xenobiotics, which is crucial in the development of new pharmaceuticals and agrochemicals. nih.gov

| Computational Approach | Application in this compound Research | Key Benefits |

| Machine Learning (ML) | Prediction of reaction outcomes, optimization of synthetic conditions, discovery of novel synthetic routes | Reduced experimental effort, accelerated discovery, identification of non-intuitive reaction parameters beilstein-journals.orgrsc.orgnih.govacs.orgduke.edupolicyrj.com |

| Density Functional Theory (DFT) | Understanding electronic structure, predicting reactivity, elucidating reaction mechanisms | In-depth mechanistic insights, rational design of new reactions, prediction of spectroscopic properties nih.govicm.edu.plrsc.orgrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity and toxicity of derivatives | Early-stage assessment of potential drug candidates and agrochemicals, reduction of animal testing |

Potential for New Applications in Interdisciplinary Scientific Fields

The versatility of this compound as a synthetic intermediate makes it a valuable starting point for the creation of molecules with applications in a variety of interdisciplinary fields.

In medicinal chemistry, nitroaromatic compounds and their derivatives are important precursors for the synthesis of a wide range of pharmaceuticals. chemimpex.comresearchgate.net Derivatives of this compound could serve as scaffolds for the development of new therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs. chemimpex.comresearchgate.net The ability to readily modify the core structure through cross-coupling and functional group transformations allows for the creation of diverse chemical libraries for biological screening.

In materials science, nitroaromatic compounds are used as building blocks for functional organic materials. mdpi.com For example, nitro-perylenediimides are emerging as important components in the synthesis of materials for organic electronics. mdpi.com The electronic properties of the nitro group can be harnessed to tune the optical and electronic characteristics of these materials. Derivatives of this compound could potentially be incorporated into novel polymers, dyes, or liquid crystals.

The agrochemical industry also relies heavily on synthetic organic chemistry for the development of new pesticides and herbicides. chemimpex.com The structural motifs accessible from this compound could be relevant for the design of new agrochemicals with improved efficacy and environmental profiles.

| Interdisciplinary Field | Potential Applications of this compound Derivatives | Rationale |

| Medicinal Chemistry | Anti-inflammatory agents, analgesics, anticancer drugs | Versatile scaffold for creating diverse libraries of bioactive molecules chemimpex.comresearchgate.net |

| Materials Science | Organic electronics, polymers, dyes, liquid crystals | The nitro group can be used to tune the electronic and optical properties of materials mdpi.com |

| Agrochemicals | Pesticides, herbicides | Access to novel chemical structures for the development of new active ingredients chemimpex.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-nitrobenzoate derivatives?

- Methodology : Begin with nitration of 2-bromobenzoic acid, followed by esterification using ethanol or methanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC and purify via recrystallization using solvents like ethanol/water mixtures. Key intermediates (e.g., ethyl this compound, CAS 31706-23-7) have molecular weights of ~274.07 g/mol, with purity confirmed by melting point analysis (e.g., derivatives like 2-bromo-5-methylbenzoic acid melt at 146–151°C) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology : In H NMR, expect aromatic proton signals between δ 7.5–8.5 ppm, split due to nitro and bromine substituents. The ester carbonyl (C=O) appears at ~170 ppm in C NMR. IR spectroscopy shows strong C=O stretches at ~1720 cm⁻¹ and NO₂ symmetric/asymmetric stretches at ~1520/1350 cm⁻¹. Compare with reference spectra of structurally similar compounds (e.g., 2-fluoro-3-nitrobenzoic acid, CAS 317-46-4) to validate assignments .

Q. What purification strategies are effective for nitro-substituted bromobenzoates?

- Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol. Monitor purity via HPLC with UV detection (λ = 254 nm). Physical properties like boiling points (~300°C at 760 mmHg) and densities (~1.7 g/cm³) aid in solvent selection .

Advanced Research Questions

Q. How do bromine and nitro groups influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The electron-withdrawing nitro group directs electrophilic substitution to the meta position, while bromine acts as a leaving group. Computational studies (DFT) can predict activation barriers for substitution sites. Experimentally, compare reactivity with analogs like 2-bromo-6-fluorobenzoic acid (CAS 2252-37-1), where fluorine alters electronic effects .

Q. What hydrogen-bonding patterns govern the crystal packing of this compound derivatives?

- Methodology : Perform single-crystal X-ray diffraction to analyze intermolecular interactions. Graph set analysis (e.g., Etter’s formalism) can classify hydrogen bonds (e.g., R₂²(8) motifs). For example, nitro and ester groups often form C–H···O interactions, while bromine participates in halogen bonding .

Q. How to resolve contradictions in spectral data for nitro-aromatic compounds?

- Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For ambiguous peaks, synthesize deuterated analogs or use computational prediction tools (e.g., ACD/Labs NMR software). Contradictions may arise from dynamic effects (e.g., rotational barriers in nitro groups) or impurities—address via repeated recrystallization or HPLC .

Q. What computational methods predict the electronic effects of substituents on reaction mechanisms?

- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental kinetic data (e.g., reaction rates of this compound vs. 3-bromo-2-nitro derivatives). Software like Gaussian or ORCA can model transition states and charge distribution .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.